molecular formula C4H8FN B578783 3-Fluorocyclobutanamine CAS No. 1234616-60-4

3-Fluorocyclobutanamine

Cat. No.: B578783
CAS No.: 1234616-60-4
M. Wt: 89.113
InChI Key: APCSZMINSACNSQ-UHFFFAOYSA-N
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Description

3-Fluorocyclobutanamine is an organic compound with the molecular formula C4H8FN It is a fluorinated derivative of cyclobutanamine, characterized by the presence of a fluorine atom attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclobutanamine typically involves the fluorination of cyclobutanamine. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to form 3-fluorocyclobutanone, followed by reductive amination to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated cyclobutanones.

    Reduction: It can be reduced to form fluorinated cyclobutanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-Fluorocyclobutanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorocyclobutanamine involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Chlorocyclobutanamine: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.

    3-Bromocyclobutanamine:

Uniqueness: 3-Fluorocyclobutanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-fluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSZMINSACNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705432, DTXSID601297210, DTXSID101309997
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-33-4, 1260670-54-9, 1234616-60-4
Record name 3-Fluorocyclobutanamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutanamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocyclobutanamine, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Fluorocyclobutanamine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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